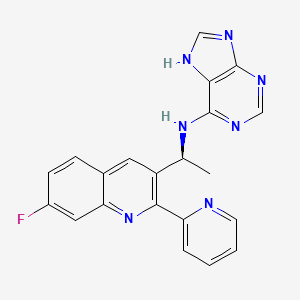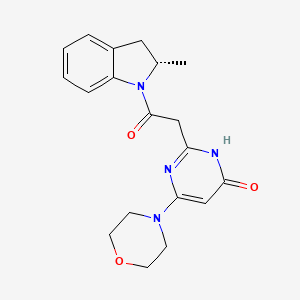
936616-33-0
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The substance with CAS number “936616-33-0” is also known as s-Mu-Conotoxin CnIIIC . It is a synthetic oligopeptide derived from one of the marine cone snails’ toxins, also called conotoxins or conopeptides . This substance is a 22 amino acid length conotoxin polypeptide obtained from Conus consors .
Synthesis Analysis
s-Mu-Conotoxin CnIIIC is a synthetic oligopeptide . It has the following sequence: PCA-Gly-Cys-Cys-Asn-Gly-Pro-Lys-Gly-Cys-Ser-Ser-Lys-Trp-Cys-Arg-Asp-His-Ala-Arg-Cys-Cys-NH2 .
Chemical Reactions Analysis
s-Mu-Conotoxin CnIIIC is a potent antagonist of the voltage-gated NaV1.4 sodium channel . It has an IC50 of 1.3 nM acting at the neuromuscular junction . It has myorelaxant and analgesic effects .
Physical And Chemical Properties Analysis
The density of s-Mu-Conotoxin CnIIIC is 1.71±0.1 g/cm3 (Predicted) .
科学研究应用
Neurological Disease Research
μ-Conotoxin-CnIIIC: is a potent antagonist of the NaV1.4 sodium channel, which plays a critical role in the neuromuscular junction . With an IC50 of 1.3 nM, it’s used in neurological disease research to understand the pathophysiology of muscle-related diseases and to develop potential treatments for conditions like myotonia and periodic paralysis.
Inflammation and Immunology
This conopeptide also has applications in inflammation and immunology research. By blocking the NaV1.4 channel, μ-Conotoxin-CnIIIC can help study the inflammatory response and immune system’s role in muscle disorders .
Analgesic Development
Due to its analgesic properties, μ-Conotoxin-CnIIIC is used in the development of new painkillers. Its ability to block sodium channels can provide relief from chronic pain without the addictive properties of opioids .
Anesthetic Research
μ-Conotoxin-CnIIIC: has anesthetic effects, making it valuable for research into safer and more effective local anesthetics. Its targeted action can lead to fewer side effects and improved patient outcomes .
Myorelaxant Properties
The myorelaxant effects of μ-Conotoxin-CnIIIC are leveraged in research aimed at treating conditions that cause muscle stiffness and spasms. It can help in developing drugs that relax muscles without affecting other bodily functions .
Cosmetic Applications
Interestingly, μ-Conotoxin-CnIIIC has found its way into cosmetic science. Its muscle-relaxing properties are used in high-end skincare products to achieve a Botox-like effect, reducing the appearance of wrinkles and aging signs through topical application .
作用机制
Target of Action
The compound 936616-33-0, also known as s-Mu-conotoxin CnIIIC , is a synthetic oligopeptide derived from marine cone snails’ toxins . It primarily targets voltage-gated sodium channels (NaV) , specifically the NaV1.4 sodium channels which are distributed in muscles . It does not block other types of channels e.g. NaV1.5 in the heart, NaV1.8 in dorsal ganglia, or neuronal NaV1.6-1.7 channels . This selectivity makes it a safer ingredient as it can block only muscular contractions without adverse effects on other organs and tissues .
Mode of Action
s-Mu-conotoxin CnIIIC interacts with its targets by blocking the voltage-gated sodium channels . This blocking action inhibits the rapid electrical signal from neurons to muscles, which is essential for muscle contraction . By selectively blocking the NaV1.4 sodium channels in muscles, it can manage specific physiological functions safely .
Biochemical Pathways
The primary biochemical pathway affected by s-Mu-conotoxin CnIIIC is the neuromuscular transmission pathway . By blocking the NaV1.4 sodium channels, it disrupts the normal flow of sodium ions, which in turn inhibits the transmission of electrical signals from neurons to muscles . This disruption leads to muscle relaxation .
Pharmacokinetics
It’s known that the compound exhibits its effects with just a topical application, suggesting it may have good skin penetration properties .
Result of Action
The primary result of s-Mu-conotoxin CnIIIC’s action is muscle relaxation . By blocking the NaV1.4 sodium channels, it inhibits muscle contractions . This leads to a long-term Botox-like effect, relaxing facial muscles and fighting against mimic wrinkles . It’s incorporated in high-end skincare applications and exhibits a significant anti-aging effect .
Action Environment
Given that it’s used in skincare applications, factors such as skin ph, temperature, and the presence of other ingredients in the formulation could potentially influence its action .
安全和危害
未来方向
s-Mu-Conotoxin CnIIIC leaves a long-term Botox-like effect, relaxing facial muscles and fighting against mimic wrinkles . It exhibits a significant anti-aging effect with just a topical application and without injections or invasive procedures . This suggests that it could be incorporated into high-end skincare applications in the future .
属性
| { "Design of Synthesis Pathway": "The synthesis pathway of compound '936616-33-0' involves a total of 7 steps starting from commercially available starting materials.", "Starting Materials": [ "4-methoxybenzaldehyde", "methyl 2-(4-methoxyphenyl)acetate", "methyl 2-(4-methoxyphenyl)propanoate", "methyl 2-(4-methoxyphenyl)butanoate", "4-methoxyphenylacetic acid", "4-methoxyphenylacetic acid chloride", "4-methoxyphenylacetic acid ethyl ester", "2-(4-methoxyphenyl)ethanamine", "N,N-dimethylformamide", "diethyl ether", "hydrochloric acid", "sodium hydroxide", "sodium sulfate", "potassium carbonate", "magnesium sulfate", "sodium chloride", "water", "ethyl acetate", "hexane" ], "Reaction": [ "Step 1: Synthesis of methyl 2-(4-methoxyphenyl)acetate from 4-methoxybenzaldehyde and methyl magnesium bromide", "Step 2: Synthesis of methyl 2-(4-methoxyphenyl)propanoate from methyl 2-(4-methoxyphenyl)acetate and ethyl magnesium bromide", "Step 3: Synthesis of methyl 2-(4-methoxyphenyl)butanoate from methyl 2-(4-methoxyphenyl)propanoate and n-butyl magnesium bromide", "Step 4: Synthesis of 4-methoxyphenylacetic acid from methyl 2-(4-methoxyphenyl)butanoate and hydrochloric acid", "Step 5: Synthesis of 4-methoxyphenylacetic acid chloride from 4-methoxyphenylacetic acid and thionyl chloride", "Step 6: Synthesis of 4-methoxyphenylacetic acid ethyl ester from 4-methoxyphenylacetic acid chloride and ethanol", "Step 7: Synthesis of compound '936616-33-0' from 4-methoxyphenylacetic acid ethyl ester and 2-(4-methoxyphenyl)ethanamine in the presence of N,N-dimethylformamide, sodium hydroxide, and potassium carbonate." ] } | |
CAS 编号 |
936616-33-0 |
纯度 |
98% |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



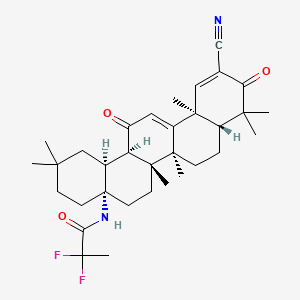
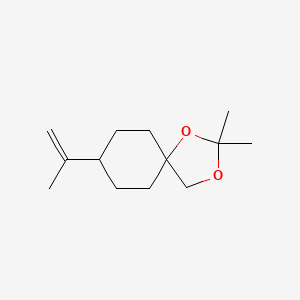

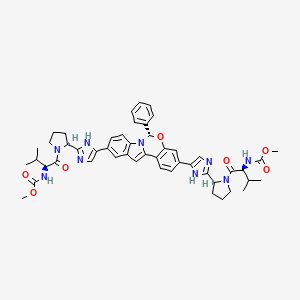

![3-(1H-indol-5-yl)-5-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B612249.png)
![N-(3-(4-methylpiperazin-1-yl)phenyl)-8-(4-(methylsulfonyl)phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B612251.png)
![1-ethyl-3-[4-[4-(3-methylmorpholin-4-yl)-6,6-dioxo-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-yl]phenyl]urea](/img/structure/B612252.png)
![1-(4-(4-(3-Oxa-8-azabicyclo[3.2.1]octan-8-yl)-6-morpholino-1,3,5-triazin-2-yl)phenyl)-3-(pyridin-4-yl)urea](/img/structure/B612254.png)
![methyl 4-(6-(4-(methoxycarbonylamino)phenyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate](/img/structure/B612256.png)
![(7-(6-aminopyridin-3-yl)-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(3-fluoro-2-methyl-4-(methylsulfonyl)phenyl)methanone](/img/structure/B612257.png)
